1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea
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Overview
Description
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a complex organic compound that features a pyridazinyl and pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-aminopyridine with 3-chloropyridazine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridinyl moiety and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also feature a fused pyridine ring and are known for their biological activities.
Uniqueness
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is unique due to its combination of pyridazinyl and pyridinyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWYIOJJOCUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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